Carbonic Anhydrase II Inhibition: Thienothiopyran-2-sulfonamides vs. Benzothiophene-2-sulfonamides
The thieno[2,3-b]thiopyran-2-sulfonamide dorzolamide (MK-507) inhibits human carbonic anhydrase II with an IC₅₀ of 0.16 nM in vitro, representing low-nanomolar potency . In contrast, benzothiophene-2-sulfonamides—while demonstrating comparable in vitro CA II inhibitory activity—suffered from insufficient water solubility that precluded their development as topically effective agents [1]. The thienothiopyran scaffold uniquely enables the introduction of a hydrophilic 4-alkylamino substituent and oxidation-state adjustment at the thiopyran sulfur (sulfone at 7,7-dioxide), which jointly confer the aqueous solubility required for corneal permeation without sacrificing target affinity [1].
| Evidence Dimension | Human carbonic anhydrase II inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | Dorzolamide (thieno[2,3-b]thiopyran-2-sulfonamide): IC₅₀ = 0.16 nM |
| Comparator Or Baseline | Benzothiophene-2-sulfonamides: comparable in vitro potency but insufficient aqueous solubility for topical formulation |
| Quantified Difference | Thienothiopyran-2-sulfonamides provide nanomolar CA II inhibition with adequate aqueous solubility; benzothiophene analogs fail solubility requirements for topical ocular delivery |
| Conditions | In vitro human erythrocyte carbonic anhydrase II enzyme inhibition assay; aqueous solubility and corneal permeability assessed in preclinical topical formulation studies |
Why This Matters
For procurement decisions in ophthalmic drug development, the thieno[2,3-b]thiopyran scaffold is the only heterocyclic core clinically validated to deliver both nanomolar CA II inhibition and topical ocular bioavailability, making it irreplaceable for antiglaucoma programs.
- [1] Ponticello GS, Freedman MB, Habecker CN, Lyle PA, Schwam H, Varga SL, Christy ME, Randall WC, Baldwin JJ. Thienothiopyran-2-sulfonamides: a novel class of water-soluble carbonic anhydrase inhibitors. J Med Chem. 1987;30(4):591-597. View Source
